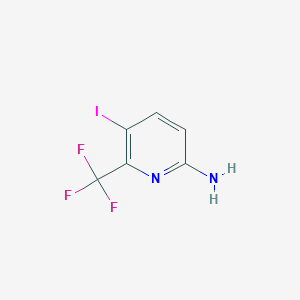

5-Iodo-6-(trifluoromethyl)pyridin-2-amine

Beschreibung

5-Iodo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1227596-12-4) is a halogenated pyridine derivative featuring an iodine atom at position 5, a trifluoromethyl (CF₃) group at position 6, and an amine (-NH₂) group at position 2. This compound is characterized by its high purity (95%) and is cataloged under MFCD16606197 . Its structure combines the electron-withdrawing effects of iodine and CF₃, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

5-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZVGYFPJGTYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728745 | |

| Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227596-12-4 | |

| Record name | 5-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-(trifluoromethyl)pyridin-2-amine is reacted with an iodine source in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-6-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

Reduction Products: Reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Iodo-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS: Not provided)

- Structural Differences : Iodine at position 3, CF₃ at position 3.

- This compound is priced at $400/g (1 g scale), indicating higher synthetic complexity .

- Applications : Used in medicinal chemistry for kinase inhibitor development due to its planar configuration.

5-Iodo-3-(trifluoromethyl)pyridin-2-amine (CAS: 911112-05-5)

- Structural Differences : CF₃ at position 3 instead of 5.

- This could improve solubility in polar solvents .

Halogen-Substituted Analogs

6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3)

- Structural Differences : Iodine replaced by chlorine at position 6.

- Implications :

- Applications : Intermediate in herbicide synthesis due to cost-effectiveness.

5-Fluoro-3-iodopyridin-2-amine (CAS: Not provided)

Functional Group Variants

5-Iodo-6-methylpyridin-2-amine (CAS: 75073-11-9)

- Structural Differences : CF₃ replaced by methyl (-CH₃) at position 6.

- Implications :

- Applications : Less common in drug discovery due to reduced metabolic stability.

5-(Trifluoromethoxy)pyridin-2-amine (CAS: 73101-79-8)

Comparative Data Table

Biologische Aktivität

5-Iodo-6-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a pyridine ring with an iodine atom at the 5-position and a trifluoromethyl group at the 6-position. Its molecular formula is C7H5F3N2I, and it has a molecular weight of approximately 306.03 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that compounds with similar structures inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that similar trifluoromethyl-substituted pyridines significantly reduced viability in human cancer cells, suggesting a potential mechanism involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of trifluoromethyl pyridines possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogens like iodine enhances this activity, potentially through increased membrane permeability or interaction with bacterial enzymes .

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes, including kinases involved in cancer progression. The trifluoromethyl group has been linked to improved binding affinity to target proteins due to enhanced hydrophobic interactions. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against PI3Kα, indicating strong inhibitory potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Iodine at Position 5 | Enhances cytotoxicity | Increases reactivity and potential enzyme targeting |

| Trifluoromethyl at Position 6 | Improves lipophilicity and enzyme binding | Enhances membrane permeability |

The presence of both iodine and trifluoromethyl groups is critical for maximizing biological activity, as evidenced by comparative studies on related compounds .

Case Studies

- Anticancer Efficacy : In a recent study, a series of trifluoromethyl pyridine derivatives were synthesized and screened for anticancer activity. Among them, this compound exhibited the highest potency against breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Testing : A comprehensive evaluation against various bacterial strains revealed that this compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound binds effectively to the active sites of several kinases, demonstrating potential as a therapeutic agent in targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 5-Iodo-6-(trifluoromethyl)pyridin-2-amine?

The compound is typically synthesized via nucleophilic substitution or halogen exchange on functionalized pyridine precursors. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is prepared by substituting 2,3-dichloro-5-(trifluoromethyl)pyridine under optimized conditions (87.12% yield) . For iodination, NaI or KI in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours is effective. Critical parameters include stoichiometric control of iodine sources and purification via silica gel chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- ¹H NMR : Identifies amine protons (δ 5.2–5.8 ppm) and pyridine ring protons (δ 7.5–8.5 ppm), with splitting patterns confirming substitution positions.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (expected M+1 peak at m/z 323).

- IR Spectroscopy : Detects N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).

- HPLC : Assesses purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing experimental design?

The compound has limited aqueous solubility (<0.1 mg/mL) but dissolves in DMSO or DMF. Stability studies indicate decomposition above 200°C. Storage at 2–8°C under argon prevents degradation. Solubility challenges in biological assays require co-solvents (e.g., 10% DMSO in PBS) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination at position 5 be addressed?

Regioselectivity is guided by the electron-withdrawing -CF₃ group at position 6, which directs electrophilic substitution to position 5. Directed ortho-metalation (DoM) using LDA at −78°C followed by iodine quenching enhances selectivity. Computational modeling (DFT) predicts charge distribution to optimize reagent choice and reaction pathways .

Q. What methodologies resolve conflicting NMR data in derivative synthesis?

Contradictory signals may arise from rotamers or impurities. Use variable-temperature NMR to identify dynamic processes and 2D techniques (COSY, HSQC) to clarify connectivity. Compare experimental data with computed spectra (GIAO-DFT). Solvent effects (e.g., DMSO-d6 vs. CDCl3) on hydrogen bonding can explain splitting discrepancies .

Q. How can this compound be incorporated into pharmaceutical intermediates via cross-coupling?

The iodine substituent enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). For Buchwald-Hartwig amination , use Xantphos/Pd₂(dba)₃ to couple amines. Monitor reactions via TLC and purify products via recrystallization (ethanol/water) .

Q. What computational approaches predict reactivity in nucleophilic aromatic substitution (NAS)?

DFT calculations (B3LYP/6-31G)* model charge distribution and Fukui indices to identify reactive sites. Solvent effects (PCM model) predict activation energies in DMSO vs. THF. Validate with kinetic studies (UV-Vis monitoring) .

Q. How can palladium-catalyzed coupling yields be optimized?

Q. What safety protocols are critical for handling this compound?

Use PPE (nitrile gloves, goggles) in a fume hood. Avoid inhalation (NIOSH respirator for powders). Spills require neutralization with activated carbon and disposal as halogenated waste. Review MSDS for iodine-specific hazards (e.g., thyroid toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.